5-Benzoylamino-2-methoxybenzenesulfonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoylamino-2-methoxybenzenesulfonyl chloride typically involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for biochemical applications. The process involves standard organic synthesis techniques and purification methods to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
5-Benzoylamino-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The primary products of hydrolysis are the corresponding sulfonic acid and hydrochloric acid.
Scientific Research Applications
5-Benzoylamino-2-methoxybenzenesulfonyl chloride is utilized in several scientific research applications, including:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of 5-Benzoylamino-2-methoxybenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various biochemical assays and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of 5-Benzoylamino-2-methoxybenzenesulfonyl chloride.
Benzoyl Chloride: Used in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific reactivity profile and applications in proteomics research. Its ability to form stable covalent bonds with nucleophiles makes it a valuable tool in biochemical studies .
Properties
IUPAC Name |
5-benzamido-2-methoxybenzenesulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-20-12-8-7-11(9-13(12)21(15,18)19)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUJRQAIEKQWGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227410 | |
Record name | 5-(Benzoylamino)-2-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-50-0 | |
Record name | 5-(Benzoylamino)-2-methoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886496-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Benzoylamino)-2-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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